molecular formula C16H16BrNO3 B5366376 6-Bromo-3-(3-methylpiperidine-1-carbonyl)chromen-2-one

6-Bromo-3-(3-methylpiperidine-1-carbonyl)chromen-2-one

Cat. No.: B5366376
M. Wt: 350.21 g/mol
InChI Key: DDDOTKHFAMLVHC-UHFFFAOYSA-N
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Description

6-Bromo-3-(3-methylpiperidine-1-carbonyl)chromen-2-one is a synthetic organic compound that belongs to the class of chromen-2-one derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of a bromine atom and a piperidine moiety in the structure of this compound contributes to its unique chemical properties and biological activities.

Properties

IUPAC Name

6-bromo-3-(3-methylpiperidine-1-carbonyl)chromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrNO3/c1-10-3-2-6-18(9-10)15(19)13-8-11-7-12(17)4-5-14(11)21-16(13)20/h4-5,7-8,10H,2-3,6,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDDOTKHFAMLVHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C(=O)C2=CC3=C(C=CC(=C3)Br)OC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-3-(3-methylpiperidine-1-carbonyl)chromen-2-one typically involves the reaction of 6-bromo-2H-chromen-2-one with 3-methylpiperidine-1-carbonyl chloride under appropriate reaction conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-3-(3-methylpiperidine-1-carbonyl)chromen-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted chromen-2-one derivatives, while oxidation and reduction reactions can produce quinones or alcohols/amines, respectively .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-Bromo-3-(3-methylpiperidine-1-carbonyl)chromen-2-one involves its interaction with specific molecular targets and pathways in the body. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or inflammation, leading to the suppression of these processes .

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromo-3-(pyridin-2-yl)-2H-chromen-2-one
  • 3-(Bromoacetyl)coumarins
  • 6-Bromo-3-(3-(dimethylamino)acryloyl)-2H-chromen-2-one

Uniqueness

6-Bromo-3-(3-methylpiperidine-1-carbonyl)chromen-2-one is unique due to the presence of the 3-methylpiperidine-1-carbonyl group, which imparts distinct chemical and biological properties compared to other similar compounds. This structural feature may enhance its binding affinity to specific molecular targets and improve its pharmacokinetic properties .

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